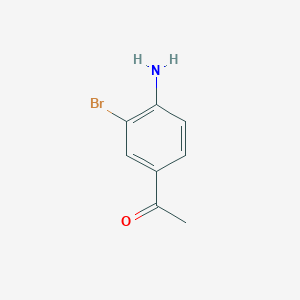

1-(4-Amino-3-bromo-phenyl)-ethanone

Descripción general

Descripción

1-(4-Amino-3-bromo-phenyl)-ethanone is an organic compound characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, with an ethanone group as the functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-bromo-phenyl)-ethanone can be synthesized through several methods. One common approach involves the bromination of 4-aminophenylacetonitrile using N-bromosuccinimide (NBS) in acetonitrile at temperatures ranging from 0°C to room temperature . The reaction is typically carried out by adding NBS dropwise to a solution of 4-aminophenylacetonitrile in acetonitrile, followed by warming to room temperature and subsequent workup to isolate the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Amino-3-bromo-phenyl)-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions, particularly when catalyzed by Lewis acids like aluminum chloride.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination reactions.

Lewis Acids (e.g., AlCl3): Catalysts for Friedel-Crafts reactions.

Oxidizing Agents (e.g., KMnO4): For oxidation reactions.

Reducing Agents (e.g., NaBH4): For reduction reactions.

Major Products:

Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Carboxylic Acids and Alcohols: From oxidation and reduction of the ethanone group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 214.06 g/mol. Its structure features an amino group and a bromo-substituted phenyl group, which contribute to its reactivity and utility in various chemical processes.

Structural Representation

- IUPAC Name : 1-(4-amino-3-bromophenyl)ethanone

- CAS Number : 56759-32-1

- SMILES : CC(=O)C1=CC(=C(C=C1)N)Br

Medicinal Chemistry

1-(4-Amino-3-bromo-phenyl)-ethanone serves as a versatile intermediate in the synthesis of pharmaceutical compounds. It is particularly valuable in the development of potential drug candidates due to its ability to undergo various chemical transformations.

Key Uses in Drug Development

- Anticancer Agents : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research indicates that derivatives of this compound can exhibit significant antiproliferative activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.01 | G2/M phase arrest |

| K562 | 0.08 | Apoptosis induction |

| PC3 | 0.49 | Tubulin polymerization inhibition |

Organic Synthesis

This compound is frequently used as a building block in organic synthesis, enabling the creation of more complex molecules. Its well-defined chemical properties facilitate structure-activity relationship studies, which are crucial for drug design.

Synthetic Pathways

This compound can be synthesized through various methods, including palladium-catalyzed reactions, which enhance yield and selectivity.

Material Science

In material science, this compound is explored for its potential applications in developing new materials with unique properties. Its stability and reactivity make it suitable for creating advanced materials used in coatings and polymers.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited potent anticancer activity against HeLa cells, showing an IC50 value significantly lower than traditional chemotherapeutics like combretastatin A-4. This highlights its potential as a lead compound in cancer therapy development.

Case Study 2: Synthesis of Derivatives

Research involving the synthesis of derivatives from this compound revealed that modifications to the phenyl ring could enhance biological activity. For instance, introducing additional functional groups led to improved efficacy against specific cancer types.

Mecanismo De Acción

The mechanism of action of 1-(4-Amino-3-bromo-phenyl)-ethanone largely depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets, potentially disrupting biological pathways and exerting therapeutic effects .

Comparación Con Compuestos Similares

4-Amino-3-bromobenzoic Acid: Shares the amino and bromine substituents but differs in the functional group (carboxylic acid instead of ethanone).

2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with an alcohol group instead of an ethanone.

Uniqueness: 1-(4-Amino-3-bromo-phenyl)-ethanone is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

1-(4-Amino-3-bromo-phenyl)-ethanone, also known as 4-amino-3-bromobenzoyl amine, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and various therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a bromine atom and an amino group attached to a phenyl ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial : Demonstrated effectiveness against various bacterial strains.

- Anticancer : Inhibition of cancer cell proliferation in vitro.

- Antifungal : Activity against specific fungal pathogens.

- Analgesic and Anti-inflammatory : Potential use in pain management and inflammation reduction.

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The compound acts as an electrophile, forming adducts with nucleophilic sites on biomolecules such as proteins and enzymes, which can disrupt normal cellular functions .

- Enzyme Inhibition : Specific enzymes involved in metabolic pathways may be inhibited by the compound, leading to altered cellular metabolism and growth inhibition in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis in malignant cells .

Antibacterial Activity

This compound has shown promising antibacterial properties. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The compound exhibited significant inhibition zones, indicating strong antibacterial activity.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .

Antifungal Activity

The compound also displayed antifungal properties against Candida species. In vitro assays revealed a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent for fungal infections .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways .

Case Study 2: Antibacterial Effectiveness

Another study assessed the antibacterial activity against Staphylococcus aureus. The results showed that treatment with this compound led to a reduction in bacterial load, supporting its potential use as an antibacterial agent .

Data Tables

Propiedades

IUPAC Name |

1-(4-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMVJBACZFHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363933 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56759-32-1 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.